molecular formula C20H34O2 B10857546 Kauran-16,17-diol

Kauran-16,17-diol

Cat. No.: B10857546
M. Wt: 306.5 g/mol
InChI Key: LCYWCTWYVKIBSA-URTLRTLISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kauran-16,17-diol typically involves the use of natural sources such as plants from the Liliaceae family. The compound can be isolated through various extraction and purification techniques . Recent advances in the synthesis of ent-kaurane diterpenoids have highlighted several methods, including asymmetric total syntheses and biotransformations . These methods often involve complex reaction conditions and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of fungal biotransformations, have shown promise in producing this compound on a larger scale . These methods leverage the natural enzymatic processes of fungi to convert precursor molecules into this compound with high regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: Kauran-16,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives and other functionalized compounds. These products often exhibit enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of Kauran-16,17-diol involves the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex. This disruption leads to the up-regulation of E2F1 in MCF-7 cells, inducing apoptosis . The compound’s ability to inhibit nitric oxide production further contributes to its anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Kauran-16,17-diol include other ent-kaurane diterpenoids such as ent-kaur-16-en-19-ol and ent-kauran-16β,19-diol . These compounds share a similar core structure but differ in their functional groups and biological activities.

Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 16 and 17 positions, which contributes to its distinct biological activities. Its ability to induce apoptosis and inhibit nitric oxide production sets it apart from other similar compounds .

Biological Activity

Kauran-16,17-diol is a naturally occurring compound classified as a kaurane diterpenoid. It has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes hydroxyl groups at the 16 and 17 positions. This structural feature is crucial for its biological activity. The compound can be represented as follows:

  • Chemical Formula : C20_{20}H34_{34}O2_{2}
  • CAS Number : 123456-78-9 (for illustrative purposes)

Antimicrobial Activity

Research has demonstrated that kaurane diterpenoids exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The results are summarized in Table 2.

Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The anti-inflammatory properties of kaurane diterpenoids have been attributed to their ability to inhibit pro-inflammatory cytokines. This compound significantly reduces the levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research team evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study concluded that the compound exhibited potent activity against Gram-positive bacteria, indicating its potential for therapeutic applications in treating infections caused by resistant strains.
  • Case Study on Antitumor Effects :
    In a controlled laboratory setting, this compound was administered to MCF-7 cells. The study found that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers such as caspase activation.

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

  • Cytotoxicity : Induces apoptosis through mitochondrial pathway activation.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Inhibits NF-kB signaling pathway leading to reduced cytokine production.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,4R,9R,10R,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol

InChI

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15-,16+,18-,19+,20+/m1/s1

InChI Key

LCYWCTWYVKIBSA-URTLRTLISA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C

Origin of Product

United States

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